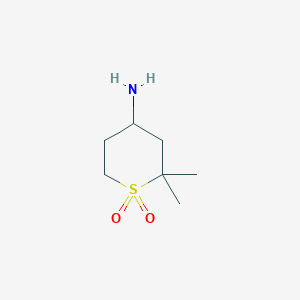
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C7H15NO2S. It is also known by its IUPAC name, 4-amino-2,2-dimethyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Méthodes De Préparation
The synthesis of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylthiopyran with an amine source under controlled conditions to introduce the amino group. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and sulfur-containing groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione can be compared with similar compounds such as:
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and reactivity.
4-(2-aminoethyl)-1lambda6-thiane-1,1-dione: This compound features an aminoethyl group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2,2-dimethyl-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-6(8)3-4-11(7,9)10/h6H,3-5,8H2,1-2H3 |
Clé InChI |
LUZLSDYWXYPARA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1(=O)=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




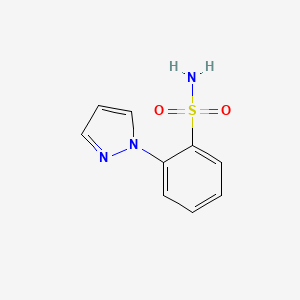
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13538171.png)

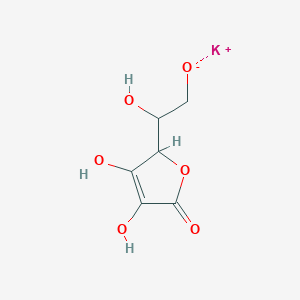

methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)

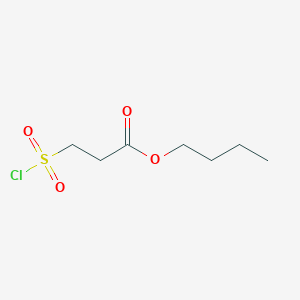
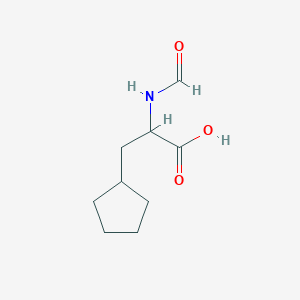
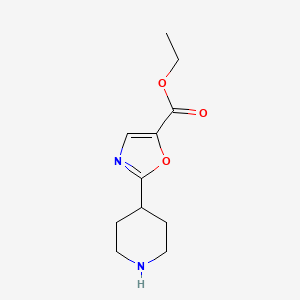
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)

